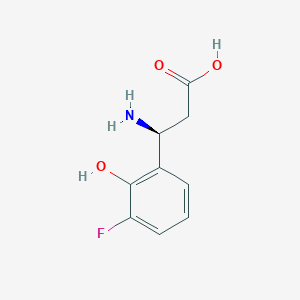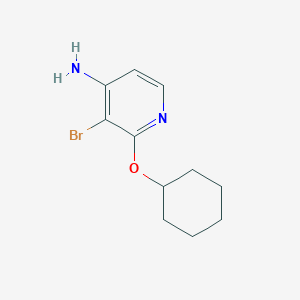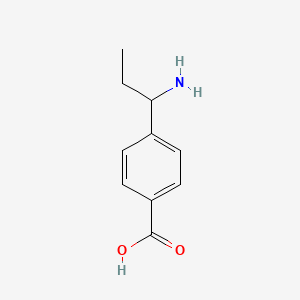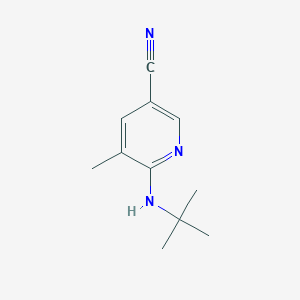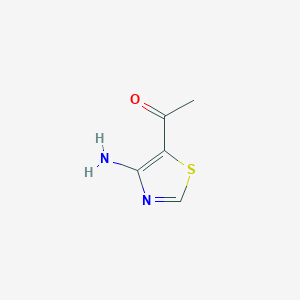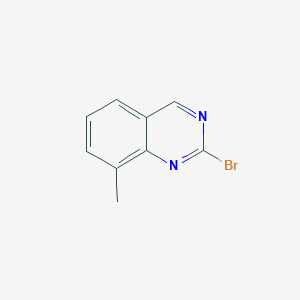
2-Bromo-8-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline familyThe compound has the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-methylquinazoline typically involves the bromination of 8-methylquinazoline. One common method is the reaction of 8-methylquinazoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as metal-catalyzed reactions. Transition metal catalysts like palladium or copper can be used to facilitate the bromination process, improving yield and reducing reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-8-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which are valuable intermediates in the synthesis of other quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are used for oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Oxidation Reactions: Major products include quinazoline N-oxides, which are useful intermediates for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of potential therapeutic agents.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This makes the compound a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-8-methylquinazoline
- 2-Fluoro-8-methylquinazoline
- 2-Iodo-8-methylquinazoline
Comparison
2-Bromo-8-methylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
2-bromo-8-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-3-2-4-7-5-11-9(10)12-8(6)7/h2-5H,1H3 |
InChI-Schlüssel |
IZQAESKIQBTBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


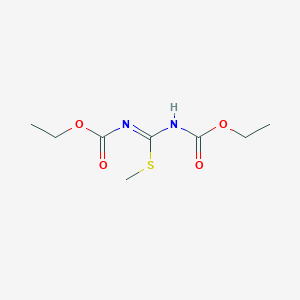
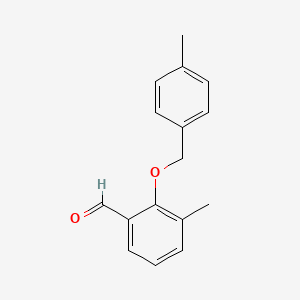
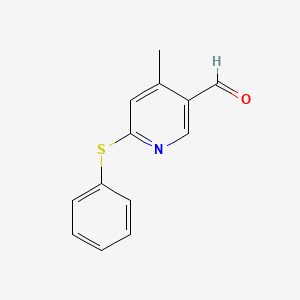

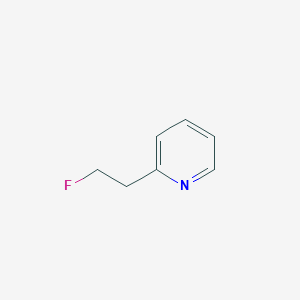

![3-Bromo-6-(trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13023488.png)
